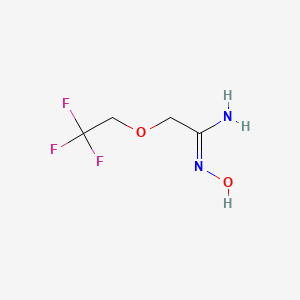

N'-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide

Description

N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide is a specialized chemical compound with the molecular formula C₄H₇F₃N₂O₂ and a molecular weight of 172.11 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroethoxy group, making it a valuable reagent in various scientific research fields .

Properties

Molecular Formula |

C4H7F3N2O2 |

|---|---|

Molecular Weight |

172.11 g/mol |

IUPAC Name |

N'-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide |

InChI |

InChI=1S/C4H7F3N2O2/c5-4(6,7)2-11-1-3(8)9-10/h10H,1-2H2,(H2,8,9) |

InChI Key |

CZKUKYOHOCZLQK-UHFFFAOYSA-N |

Isomeric SMILES |

C(/C(=N/O)/N)OCC(F)(F)F |

Canonical SMILES |

C(C(=NO)N)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethanimidamide with 2,2,2-trifluoroethanol in the presence of a suitable catalyst . The reaction conditions often require precise temperature control and may involve the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding oxides.

Reduction: Reduction reactions can yield different derivatives of the compound.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoroacetic acid, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide involves its interaction with specific molecular targets. The trifluoroethoxy group plays a crucial role in its reactivity and binding affinity to these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide include:

Uniqueness

What sets N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide apart from similar compounds is its unique trifluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various research applications and industrial processes .

Biological Activity

N'-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 168.11 g/mol

- CAS Number : Not specified in the available data.

The compound features a hydroxyl group and a trifluoroethoxy moiety, which may influence its biological interactions and pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, impacting metabolic pathways associated with various diseases.

Biological Activities

- Antiviral Properties :

-

Anti-inflammatory Effects :

- Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

- Anticancer Activity :

Case Studies

-

Study on Antiviral Activity :

A study published in Biochemical Pharmacology demonstrated that dihydropyrimidine derivatives, structurally related to this compound, effectively inhibited HBV replication in vitro. The mechanism involved altering the nucleocapsid assembly process . -

Inflammation Model :

In an animal model of inflammation, administration of a related compound showed a significant reduction in inflammatory markers and improved clinical outcomes compared to controls.

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, the following table summarizes key findings:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Anti-inflammatory | Enzyme inhibition/modulation |

| Dihydropyrimidine Derivative | Antiviral | Disruption of nucleocapsid assembly |

| Triazole Derivative | Antifungal | Inhibition of fungal cell wall synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.